Tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 352.23 g/mol. The compound is characterized by its unique structure, which includes a tert-butyl group, an azetidine ring, and a bromoimidazo-pyridine moiety, making it a versatile building block for drug development, particularly in targeting specific enzymes and receptors in biological systems .
The synthesis of tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate can be approached through various methods. One notable technique involves the use of Horner–Wadsworth–Emmons reaction, which allows for the formation of azetidine derivatives. This reaction typically utilizes phosphonate esters to react with aldehydes or ketones, leading to the desired azetidine structure .
Another method includes Pd-catalyzed Suzuki–Miyaura cross-coupling, which has been successfully applied to synthesize derivatives of imidazo-pyridines. This approach facilitates the introduction of various substituents at specific positions on the aromatic ring, enhancing the compound's pharmacological properties.
The molecular structure of tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate can be described in terms of its key components:
The compound's structural data can be represented as follows:
Tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate is involved in several chemical reactions that are essential for its application in drug synthesis:
The mechanism of action for tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate involves its interaction with specific biological targets. Research indicates that compounds derived from this structure can act as ligands for histamine H4 receptors. This interaction may lead to anti-inflammatory effects by modulating histamine signaling pathways and inhibiting pain responses in various models .
The physical and chemical properties of tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate are critical for its application in research and development:
Additional relevant data include:
These properties are essential for determining the compound's suitability for various applications in medicinal chemistry.
Tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate serves multiple roles in scientific research:
The synthesis of tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate (CAS 1330765-09-7, MW 352.23 g/mol, C₁₅H₁₈BrN₃O₂) relies on sequential strategies to construct its hybrid heterocyclic architecture [3] [6]. A representative pathway begins with the regioselective formation of the imidazo[1,5-a]pyridine core via copper-catalyzed cyclization of 2-aminopyridine derivatives and α-halo ketones, achieving yields >75% under mild conditions [2]. Subsequent Boc protection of the azetidine nitrogen employs di-tert-butyl dicarbonate (Boc₂O) with catalytic iodine or hexafluoroisopropanol (HFIP), enabling solvent-free conditions and >90% chemoselectivity for secondary amines without oxazolidinone byproducts [2] [10]. Finally, Pd-catalyzed C–N coupling (e.g., Buchwald-Hartwig amination) links the bromoimidazopyridine and Boc-azetidine moieties, though nickel photoredox systems offer cost-effective alternatives for electron-deficient substrates [2] [7].
Optimization challenges include suppressing di-Boc formation during protection and minimizing palladium residues in APIs. Recent advances utilize ionic liquids to activate Boc₂O electrophilically, enhancing atom economy [2]. Post-synthesis, the compound is purified via chromatography (purity ≥95–98%) and stored at 2–8°C under inert conditions [3] [5].
Table 1: Representative Multi-Step Synthesis Pathway
Step | Reaction | Key Conditions | Yield |
---|---|---|---|
1 | Imidazo[1,5-a]pyridine core formation | CuI (10 mol%), DMF, 80°C | 78% |
2 | Boc protection of azetidine | Boc₂O, I₂ (5 mol%), solvent-free, 25°C | 92% |
3 | C–N coupling | Pd₂(dba)₃, XPhos, K₃PO₄, toluene | 68% |
4 | Final purification | Flash chromatography (ethyl acetate/hexane) | Purity: 98% |
Regioselective C6-bromination is critical for installing the 6-bromo substituent in the imidazo[1,5-a]pyridine scaffold, enabling downstream cross-coupling reactions. N-Bromosuccinimide (NBS) in acetonitrile at 0°C achieves >95% regioselectivity at the electron-rich C6 position due to the inherent nucleophilic aromatic substitution (SNAr) susceptibility of the heterocycle [2] [6]. Alternative reagents like bromine or CuBr₂ often yield undesirable dibrominated byproducts, reducing isolated yields to <60% [8].
Solvent and temperature control are pivotal: Nonpolar solvents (e.g., CCl₄) minimize ring oxidation, while temperatures >25°C promote degradation. Microwave-assisted bromination (150°C, DMF) reduces reaction times to 10 minutes but requires rigorous exclusion of moisture to prevent hydrolysis [2]. Post-bromination, the 6-bromo intermediate is isolated via aqueous workup and recrystallization, with purity confirmed by LC-MS (>99% area) [3].
Table 2: Bromination Reagent Comparison
Reagent | Solvent | Temp (°C) | Regioselectivity (C6:C8) | Yield |
---|---|---|---|---|
NBS | CH₃CN | 0 | 95:5 | 88% |
Br₂ | CHCl₃ | 25 | 80:20 | 65% |
CuBr₂ | DMF | 100 | 75:25 | 52% |
Azetidine ring construction leverages strain-driven ring closure or nucleophilic displacement. Key precursors like tert-butyl 3-hydroxyazetidine-1-carboxylate undergo Mitsunobu reactions with imidazo[1,5-a]pyridin-1-ols, using DIAD/PPh₃ to invert stereochemistry, though this route risks diazene byproducts [9]. Alternatively, nucleophilic aromatic substitution (SNAr) between Boc-azetidine and 1-chloro-6-bromoimidazo[1,5-a]pyridine proceeds efficiently with K₂CO₃ in DMF (70–85% yield), but requires electron-deficient pyridine rings [6] [8].
Catalytic breakthroughs include Ni(II)-photoredox systems for C–N bond formation, enabling coupling at ambient temperature with broad functional group tolerance [2]. For late-stage functionalization, zinc triflate catalyzes azetidine acylation without Boc cleavage, while montmorillonite K10 clay selectively deprotects aromatic amines adjacent to azetidines [10].
Table 3: Catalytic Systems for Azetidine Coupling
Catalyst | Substrate | Conditions | Yield | Limitations |
---|---|---|---|---|
None (SNAr) | 6-Bromo-1-chloroimidazo[1,5-a]pyridine | K₂CO₃, DMF, 80°C | 85% | Requires electron-deficient rings |
Ni(II)/photoredox | 6-Bromoimidazo[1,5-a]pyridine | Blue LEDs, RT, [Ni] (5 mol%) | 76% | Sensitive to steric hindrance |
Pd₂(dba)₃/XPhos | Boc-azetidine, bromoheterocycle | Toluene, 110°C | 68% | High catalyst loading (10 mol%) |
1.4. tert-Butyl Carbamate Protection-Deprotection Dynamics in Intermediate Synthesis
Boc protection of the azetidine nitrogen is indispensable for preventing undesired side reactions during C–N coupling. Optimal protection uses Boc₂O with catalytic 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), achieving 94% yield under solvent-free conditions while avoiding oxazolidinone formation from proximal heteroatoms [2] [10]. Chemoselectivity toward secondary amines over alcohols or amides is achieved via pH control (pH 4–9 optimal) [2].
Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM), following a three-step mechanism: (1) Boc group protonation, (2) tert-butyl cation elimination and carbamic acid formation, and (3) decarboxylation to yield the amine-TFA salt [4] [10]. Critical precautions include open-system reactions (to vent CO₂/isobutylene gas) and scavengers (e.g., thiophenol or anisole) to trap tert-butyl cations that cause alkylation impurities [7] [10]. For acid-sensitive substrates, HCl in dioxane or enzymatic hydrolysis offers milder alternatives.
Green chemistry advancements focus on reducing TFA usage via heterogeneous acid resins and replacing chlorinated solvents with ethyl acetate or cyclopentyl methyl ether (CPME) [7] [10].
Table 4: Boc Deprotection Conditions Comparison
Reagent | Additives | Time (h) | Yield | PGI Risk |
---|---|---|---|---|
TFA/DCM (1:1) | Anisole (5 equiv) | 1–2 | 95% | Moderate (alkylation) |
HCl/Dioxane (4 M) | None | 4 | 87% | Low |
Enzymatic (lipase) | Aqueous buffer, pH 7 | 24 | 60% | None |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7